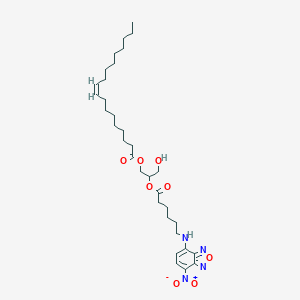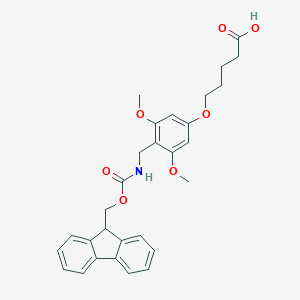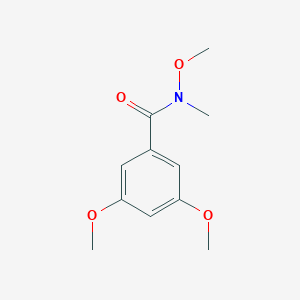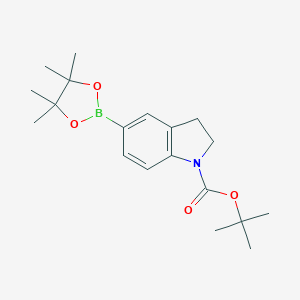
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin
Overview
Description
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin, also known as FAMC, is a compound with the empirical formula C13H8F2N4O3 . It has a molecular weight of 306.22 . This compound is used in biochemical research .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc2C=C(Nc3nc(F)nc(F)n3)C(=O)Oc2c1 . This provides a text representation of the compound’s molecular structure. Chemical Reactions Analysis
One known chemical reaction involving 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin is its use as a fluorogenic reagent for the determination of amantadine . In this reaction, amantadine is derivatized quantitatively into a fluorescent compound through the amino group by treatment with 3-(4,6-difluorotriazinyl)amino-7-methoxycoumarin in benzene at 140°C for 15 minutes .Physical And Chemical Properties Analysis
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin has a fluorescence λex of 340 nm and λem of 421 nm in 0.1 M phosphate pH 7.0 . It is a solid compound .Scientific Research Applications
Fluorescent Labeling and Detection
- Sensitivity : The method achieves a limit of detection of 250 femtomoles (fmol) in 100 μL of urine .
Industrial Applications: Fatty Acid Methyl Esters (FAMEs)
FAMEs: play essential roles in various industries. Let’s explore their applications:
- Surfactants and Emulsifiers : FAMEs serve as platform chemicals for large-scale industrial production of surfactants, emulsifiers, and resins .
Automated Analysis of Fatty Acid Methyl Esters (FAMEs)
FAMC: contributes to the rapid and selective analysis of FAMEs from aqueous samples. Here’s how:
Mechanism of Action
Target of Action:
Famciclovir primarily targets herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). These viruses cause conditions such as cold sores, genital herpes, and herpes zoster (shingles) .
Mode of Action:
properties
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOBSJNFNVLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561587 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin | |
CAS RN |
127192-67-0 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does FAMC enable the detection of Amantadine?
A1: FAMC reacts with Amantadine via nucleophilic aromatic substitution. The primary amine group of Amantadine attacks the electron-deficient carbon of the triazine ring in FAMC, substituting one of the fluorine atoms. [] This derivatization forms a fluorescent compound that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. [] The method utilizes the excitation and emission wavelengths of the FAMC-Amantadine derivative (Ex. 345 nm; Em. 410 nm) for sensitive quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)






![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)




![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)